

Application Notes and Protocols: Synergistic Effects of Ziftomenib with Venetoclax in AML Models

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Compound of Interest

Compound Name: Zefamenib

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Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific genetic subtypes, such as those with nucleophosmin 1 (NPM1) mutations or KMT2A (formerly MLL) gene rearrangements, are dependent on the interaction between the menin protein and the KMT2A/MLL complex for their survival and proliferation. Ziftomenib, a potent and selective small molecule inhibitor of the menin-KMT2A/MLL interaction, has shown significant anti-leukemic activity in preclinical models and early-phase clinical trials.

Venetoclax, a BCL-2 inhibitor, has transformed the treatment landscape for AML, particularly for older patients or those unfit for intensive chemotherapy. However, intrinsic and acquired resistance to venetoclax remains a clinical challenge. Preclinical studies have revealed a strong synergistic effect when combining ziftomenib with venetoclax in AML models with NPM1 mutations or KMT2A rearrangements. These findings provide a compelling rationale for the clinical investigation of this combination therapy.

These application notes provide a summary of the preclinical data, outline the proposed mechanism of synergy, and offer detailed protocols for key experiments to study the synergistic effects of ziftomenib and venetoclax in AML models.

Data Presentation

In Vitro Efficacy of Ziftomenib and Venetoclax Combination

The synergistic anti-leukemic activity of ziftomenib and venetoclax has been demonstrated in various AML cell lines and primary patient samples harboring NPM1 mutations or KMT2A rearrangements.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: In Vitro Synergy of Ziftomenib and Venetoclax in AML Cell Lines

Cell Line	Genotype	Ziftomenib IC50 (nM, 7 days)	Venetoclax IC50 (nM, 48 hours)	Combination Effect
MOLM13	KMT2A-MLLT3	~10	~5	Synergistic Growth Inhibition
MV4-11	KMT2A-MLLT4	~15	~8	Synergistic Growth Inhibition
OCI-AML2	KMT2A-MLLT10	~20	~12	Synergistic Growth Inhibition
OCI-AML3	NPM1c	~25	>1000 (Resistant)	Synergistic Growth Inhibition

Data compiled from preclinical studies.[\[2\]](#)

Table 2: Efficacy of Ziftomenib and Venetoclax in Primary NPM1-mutant AML Patient Samples

Patient Sample	Genotype	Treatment	% Viable Human CD45+ Cells (Compared to DMSO)
Primary AML #1	NPM1c	Ziftomenib (75 nM)	~60%
Venetoclax (10 nM)	~80%		
Ziftomenib + Venetoclax	~20%		
Primary AML #2	NPM1c	Ziftomenib (75 nM)	~55%
Venetoclax (10 nM)	~75%		
Ziftomenib + Venetoclax	~15%		

Data represents findings from ex vivo co-culture assays with primary AML blasts.[2]

In Vivo Efficacy in AML Xenograft Model

The combination of ziftomenib and venetoclax has demonstrated superior efficacy in a patient-derived xenograft (PDX) model of KMT2A-rearranged AML.[3][4]

Table 3: In Vivo Efficacy of Ziftomenib and Venetoclax in an MLL-AF9+FLT3-TKD AML PDX Model

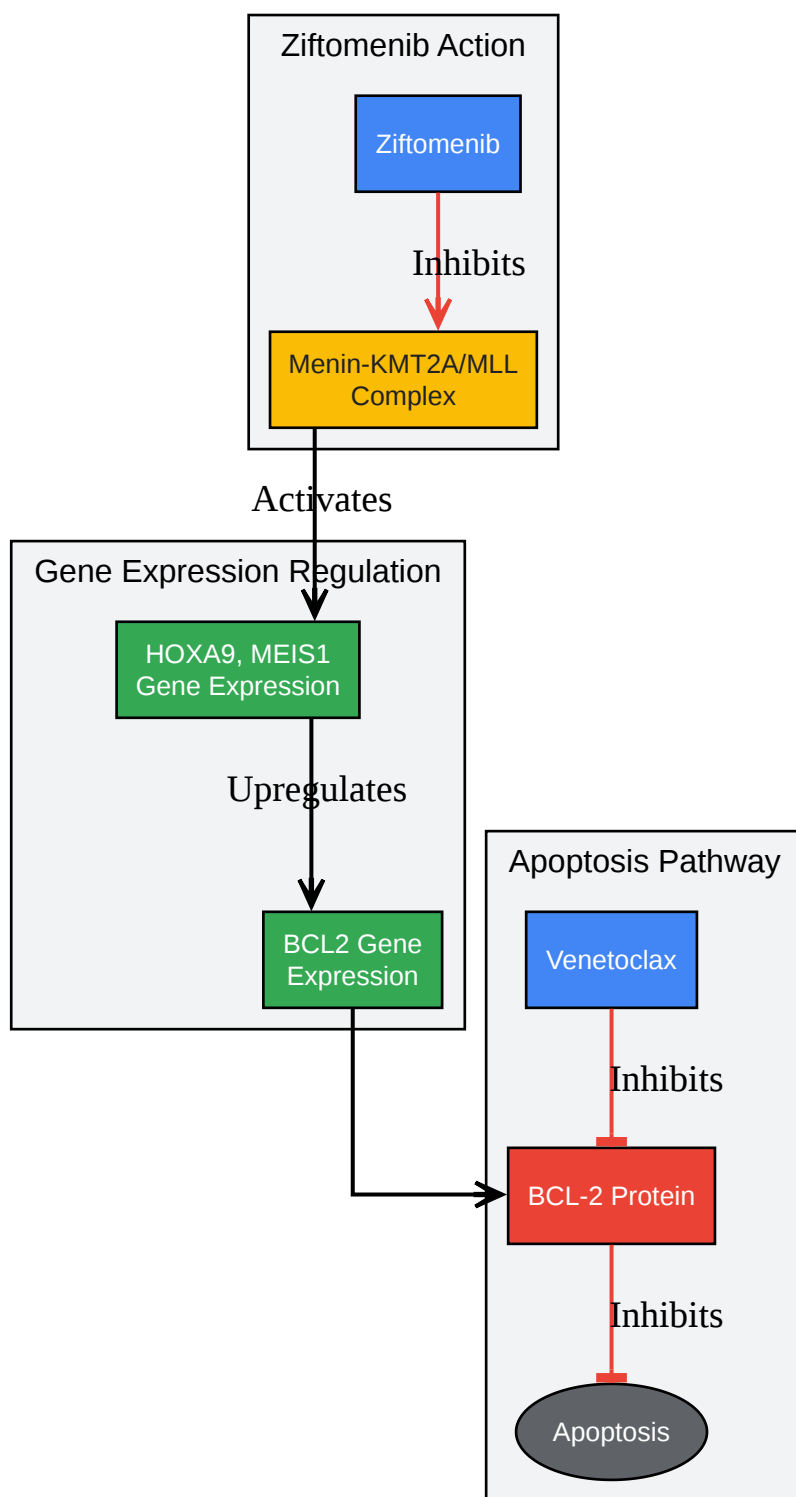
Treatment Group	Dosing	Outcome
Vehicle	-	Progressive disease
Ziftomenib	75 mg/kg, PO, daily	Significant reduction in leukemia burden
Venetoclax	30 mg/kg, PO, daily	Moderate reduction in leukemia burden
Ziftomenib + Venetoclax	75 mg/kg + 30 mg/kg, PO, daily	Marked reduction in leukemia burden and significant improvement in median and overall survival

Results from a study utilizing a luciferized patient-derived MLL-AF9+FLT3-TKD-expressing AML model in NSG mice.[3]

Mechanism of Synergy

The synergistic lethality of ziftomenib and venetoclax in NPM1-mutant and KMT2A-rearranged AML is primarily attributed to the downregulation of BCL-2 by ziftomenib, which in turn sensitizes the leukemic cells to the pro-apoptotic effects of venetoclax.[2][3][5][6]

Ziftomenib disrupts the critical interaction between menin and the KMT2A/MLL complex. This inhibition leads to the downregulation of a specific leukemogenic gene expression program, which includes key survival genes such as HOXA9, MEIS1, and their downstream target, BCL2.[2][3] The reduction in BCL-2 protein levels decreases the cell's anti-apoptotic capacity, a phenomenon referred to as "apoptotic priming".[2][4][5] This priming makes the AML cells highly susceptible to venetoclax, which directly inhibits the remaining BCL-2, leading to the activation of the intrinsic apoptosis pathway and subsequent cell death.



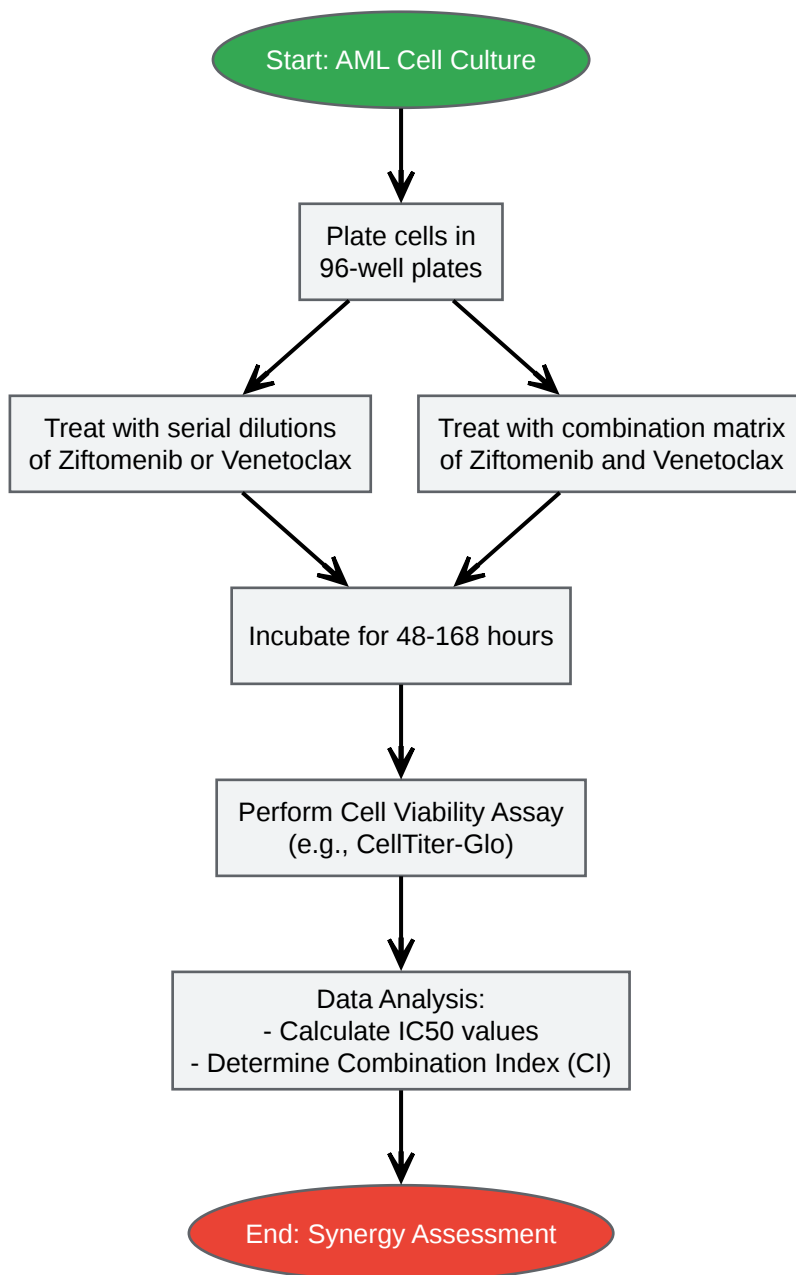
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Mechanism of Ziftomenib and Venetoclax Synergy.

Experimental Protocols

In Vitro Cell Viability and Synergy Assessment

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of ziftomenib and venetoclax as single agents and to assess their synergistic effects in combination.



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Workflow for In Vitro Synergy Assessment.

Materials:

- AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3)
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Ziftomenib (dissolved in DMSO)
- Venetoclax (dissolved in DMSO)
- 96-well flat-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
- Luminometer
- CompuSyn software or similar for synergy analysis

Procedure:

- Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Drug Preparation:
 - For single-agent dose-response, prepare serial dilutions of ziftomenib and venetoclax in culture medium.
 - For combination studies, prepare a matrix of ziftomenib and venetoclax concentrations.
- Treatment: Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plates for 72 to 168 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment:

- Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells.
 - Calculate the IC50 values for each drug using a non-linear regression model.
 - For combination data, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism.

Apoptosis Assay by Annexin V Staining

This protocol is for quantifying apoptosis in AML cells following treatment with ziftomenib and venetoclax.

Materials:

- AML cells
- Ziftomenib and Venetoclax
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI) or other viability dye
- Flow cytometer

Procedure:

- Cell Treatment: Seed AML cells in 6-well plates and treat with ziftomenib, venetoclax, the combination, or vehicle control for 48-72 hours.
- Cell Harvesting: Collect the cells by centrifugation.
- Staining:
 - Wash the cells with cold PBS.
 - Resuspend the cells in 1X Binding Buffer provided in the kit.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
 - Annexin V-positive, PI-negative cells are in early apoptosis.
 - Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Western Blot for BCL-2 Family Proteins

This protocol details the detection of BCL-2 protein levels to investigate the mechanism of synergy.^[7]

Materials:

- Treated AML cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane

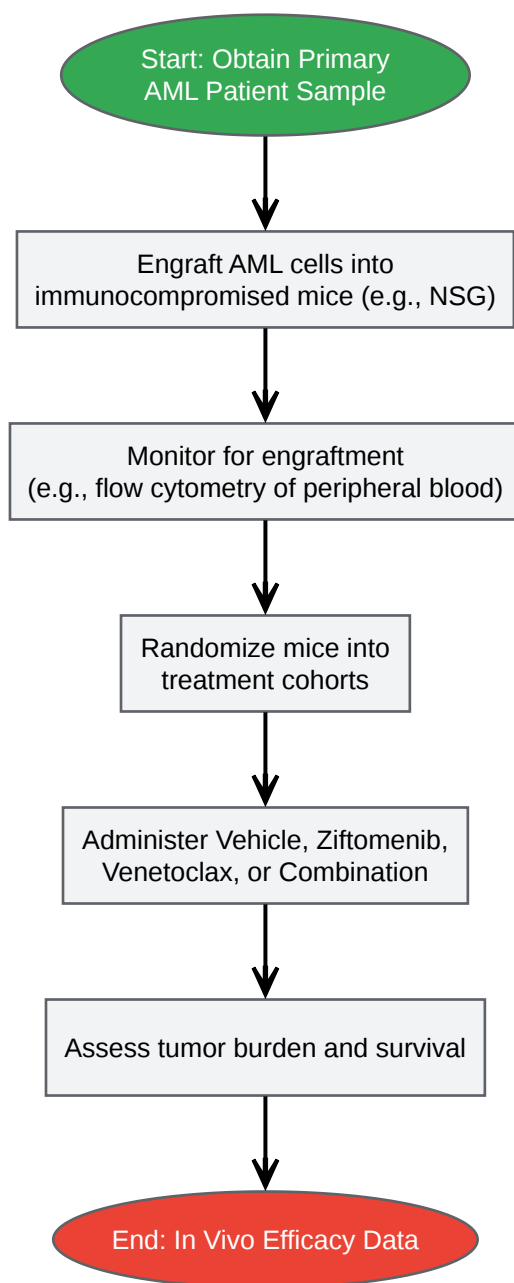
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-BCL-2, anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse treated cells with RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate 20-40 μ g of protein per sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with the primary anti-BCL-2 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Apply the chemiluminescent substrate.
 - Capture the signal using an imaging system.
- Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β -actin) to ensure equal protein loading.

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol provides a framework for evaluating the in vivo efficacy of the ziftomenib and venetoclax combination.[8][9][10]



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Workflow for In Vivo PDX Model Study.

Materials:

- Primary AML patient cells
- Immunocompromised mice (e.g., NSG mice)
- Ziftomenib and Venetoclax formulations for oral gavage
- Flow cytometry antibodies for human CD45 and mouse CD45
- Bioluminescence imaging system (if using luciferized cells)

Procedure:

- Engraftment: Inject primary AML cells intravenously or intrafemorally into NSG mice.
- Monitoring: Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.
- Randomization: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, Ziftomenib, Venetoclax, Combination).
- Treatment: Administer the drugs daily via oral gavage for a defined period (e.g., 21-28 days).
- Efficacy Assessment:
 - Monitor leukemia progression by measuring the percentage of human CD45+ cells in the blood.
 - If using luciferized cells, perform bioluminescence imaging to quantify tumor burden.
 - Monitor animal weight and overall health.
 - Follow a cohort of mice to determine the impact of treatment on overall survival.
- Endpoint Analysis: At the end of the study, harvest bone marrow and spleen to assess leukemic infiltration.

Conclusion

The combination of ziftomenib and venetoclax represents a promising therapeutic strategy for AML with NPM1 mutations or KMT2A rearrangements. The preclinical data strongly support the synergistic anti-leukemic activity of this combination, driven by the ziftomenib-mediated downregulation of BCL-2 and subsequent sensitization to venetoclax. The protocols provided herein offer a comprehensive guide for researchers to further investigate and validate the efficacy and mechanism of this combination in relevant AML models. Ongoing clinical trials, such as the KOMET-007 study, will be crucial in translating these promising preclinical findings into improved outcomes for patients with these high-risk AML subtypes.[11][12]

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